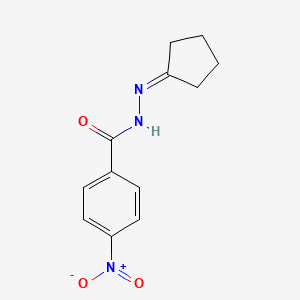

N-(cyclopentylideneamino)-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

329-83-9 |

|---|---|

Molecular Formula |

C12H13N3O3 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)-4-nitrobenzamide |

InChI |

InChI=1S/C12H13N3O3/c16-12(14-13-10-3-1-2-4-10)9-5-7-11(8-6-9)15(17)18/h5-8H,1-4H2,(H,14,16) |

InChI Key |

QVSXYVVAOWEMJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N Cyclopentylideneamino 4 Nitrobenzamide

Established Synthetic Routes to N-(cyclopentylideneamino)-4-nitrobenzamide

The most established and direct method for the synthesis of this compound involves the condensation reaction between 4-nitrobenzohydrazide (B182513) and cyclopentanone (B42830). This reaction is a classic example of hydrazone formation, a reliable and high-yielding transformation in organic synthesis.

Figure 1: General reaction scheme for the synthesis of this compound from 4-nitrobenzohydrazide and cyclopentanone.

Amide Bond Formation Strategies for this compound

The synthesis of the key precursor, 4-nitrobenzohydrazide, involves the formation of an amide bond between a 4-nitrobenzoyl derivative and hydrazine (B178648). A common laboratory-scale method is the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate (B1144303) in a suitable solvent like dichloromethane. researchgate.net This Schotten-Baumann-type reaction is typically rapid and efficient.

Alternatively, 4-nitrobenzohydrazide can be prepared from 4-nitrobenzoic acid and hydrazine, often with the use of a coupling agent to activate the carboxylic acid, or by heating the reactants in the presence of a catalyst.

Selective Functional Group Transformations in this compound Synthesis

The synthesis of this compound from 4-nitrobenzohydrazide and cyclopentanone demonstrates excellent chemoselectivity. The nucleophilic amino group of the hydrazide selectively attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of the C=N bond of the hydrazone. The other functional groups present in the molecule, namely the nitro group and the amide linkage, remain unaffected under typical reaction conditions for hydrazone formation. This selectivity is a key advantage of this synthetic approach, as it obviates the need for protecting groups.

Novel and Sustainable Synthetic Approaches for this compound and Analogs

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of hydrazones and other benzamide (B126) derivatives.

Mechanochemical Synthesis Techniques for Benzamide Derivatives

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a promising solvent-free alternative to traditional solution-phase synthesis. nih.govchemtube3d.com The synthesis of hydrazones has been successfully achieved using mechanochemical methods, often with high yields and reduced reaction times. nih.govchemtube3d.com

For the synthesis of this compound, a mechanochemical approach would involve the grinding of solid 4-nitrobenzohydrazide with liquid cyclopentanone, potentially with a catalytic amount of an acid. This method eliminates the need for bulk solvents, reducing waste and simplifying product isolation.

Interactive Table: Comparison of Synthetic Methodologies

| Feature | Conventional Synthesis | Mechanochemical Synthesis |

| Solvent | Typically requires a solvent (e.g., ethanol, methanol) | Solvent-free or minimal solvent |

| Reaction Time | Can range from hours to days | Often significantly shorter |

| Energy Input | Heating is often required | Mechanical grinding |

| Work-up | May involve extraction and purification steps | Often simpler, direct isolation of the product |

| Environmental Impact | Generates solvent waste | More environmentally friendly |

Catalytic Systems in the Synthesis of this compound Precursors

The synthesis of the 4-nitrobenzohydrazide precursor can be optimized through the use of catalytic systems. For the amidation of 4-nitrobenzoic acid with hydrazine, various catalysts can be employed to enhance the reaction rate and yield. These can include boric acid with a co-catalyst like polyethylene (B3416737) glycol. sigmaaldrich.com The use of such catalytic systems can lead to a more efficient and atom-economical synthesis of the key precursor.

Elucidation of Reaction Mechanisms and Pathways for this compound Formation

The formation of this compound from 4-nitrobenzohydrazide and cyclopentanone proceeds via a well-established mechanism for hydrazone formation, which is typically acid-catalyzed. nih.gov

The reaction mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of cyclopentanone is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of 4-nitrobenzohydrazide acts as a nucleophile and attacks the protonated carbonyl carbon of cyclopentanone. This results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone product, this compound.

Figure 2: Plausible mechanism for the acid-catalyzed formation of this compound.

Investigation of Amide Coupling Reaction Mechanisms

The synthesis of this compound falls under the category of N-acylhydrazone formation, which is typically achieved through the condensation reaction between a hydrazide and a carbonyl compound. In this case, the reactants would be 4-nitrobenzoylhydrazide and cyclopentanone. This reaction is essentially an imine formation and proceeds via a nucleophilic addition-elimination mechanism.

Table 1: Key Steps in the Proposed Synthesis of this compound

| Step | Description |

| 1. Reactant Preparation | 4-nitrobenzoylhydrazide is synthesized from the corresponding ester (e.g., methyl 4-nitrobenzoate) and hydrazine hydrate. |

| 2. Condensation Reaction | 4-nitrobenzoylhydrazide is reacted with cyclopentanone, typically in a solvent like ethanol. |

| 3. Catalysis (Optional) | A catalytic amount of acid (e.g., acetic acid or sulfuric acid) can be added to facilitate the reaction. |

| 4. Product Formation | The reaction mixture is heated to reflux to promote the formation of the N-acylhydrazone and the elimination of water. |

| 5. Isolation and Purification | The product can be isolated by cooling the reaction mixture and collecting the precipitate, which is then purified by recrystallization. |

The amide bond within the 4-nitrobenzoylhydrazide reactant is pre-existing and is not formed during the final condensation step. The "coupling" in this context refers to the joining of the two reactant molecules to form the final product.

Fragmentation Pathways and Pyrolysis Mechanisms relevant to this compound

The fragmentation of this compound, particularly in the context of mass spectrometry, can be predicted based on the fragmentation patterns of other N-acylhydrazones and nitro-containing aromatic compounds. The molecule contains several bonds that are susceptible to cleavage upon ionization.

Common fragmentation pathways for N-acylhydrazones include the cleavage of the N-N bond, the amide C-N bond, and fragmentation of the substituent groups. For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-N bond: This would lead to the formation of a 4-nitrobenzoyl radical and a cyclopentylideneaminyl radical.

Cleavage of the amide C-N bond: This would result in a 4-nitrobenzoyl cation and a cyclopentylideneamino anion.

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO or NO2.

Fragmentation of the cyclopentylidene ring: The cyclopentylidene moiety can undergo ring-opening or loss of alkyl fragments.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 247 | [M]+ (Molecular ion) |

| 150 | [O2NC6H4CO]+ |

| 120 | [C6H4CO]+ |

| 92 | [C6H4]+ |

| 83 | [C5H9N]+ |

The pyrolysis of this compound would involve its thermal decomposition in an inert atmosphere. The mechanism of pyrolysis for such a compound is expected to be complex, involving a series of radical-initiated reactions. The presence of the nitro group suggests that the initial decomposition may be triggered by the cleavage of the C-NO2 bond, which is often the weakest bond in nitroaromatic compounds. This would generate a phenyl radical and nitrogen dioxide.

Subsequent reactions would likely involve the fragmentation of the acylhydrazone backbone, leading to the formation of a variety of smaller molecules, including carbon monoxide, carbon dioxide, nitrogen oxides, and various hydrocarbon fragments from the cyclopentylidene ring. The pyrolysis products would be a complex mixture of gases, liquids, and a solid char residue.

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopentylideneamino 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

High-Resolution Proton NMR (¹H NMR) Analysis of N-(cyclopentylideneamino)-4-nitrobenzamide

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the cyclopentylidene ring. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The protons on the benzene (B151609) ring are expected to show a characteristic AA'BB' splitting pattern. The protons ortho to the nitro group (H-3 and H-5) would be deshielded and resonate at a lower field compared to the protons meta to the nitro group (H-2 and H-6). The protons of the cyclopentylidene ring would appear in the upfield region, with those closer to the imine nitrogen experiencing a slight downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | 8.30 - 8.40 | Doublet | ~8.5 |

| Ar-H (meta to NO₂) | 8.05 - 8.15 | Doublet | ~8.5 |

| Cyclopentylidene-H (α to C=N) | 2.50 - 2.60 | Triplet | ~7.0 |

| Cyclopentylidene-H (β to C=N) | 1.80 - 1.90 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

The carbonyl carbon of the amide group is anticipated to resonate at a significantly downfield position. The aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded. The imine carbon of the cyclopentylideneamino group will also show a characteristic downfield shift. The aliphatic carbons of the cyclopentyl ring will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 163 - 165 |

| C=N (Imine) | 168 - 170 |

| Ar-C (C-NO₂) | 149 - 151 |

| Ar-C (C-C=O) | 140 - 142 |

| Ar-C (ortho to NO₂) | 129 - 131 |

| Ar-C (meta to NO₂) | 123 - 125 |

| Cyclopentylidene-C (α to C=N) | 35 - 37 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound. For this compound (C₁₂H₁₃N₃O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 248.1030 |

Interpretation of MS/MS Fragmentation Pathways of this compound

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragments provides valuable structural information. The fragmentation of aromatic amides is a well-studied process. youtube.comnih.gov

The primary fragmentation pathway for this compound is expected to be the cleavage of the N-N bond, leading to the formation of a stable 4-nitrobenzoyl cation. This cation can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule to form a 4-nitrophenyl cation. Another characteristic fragmentation for nitroaromatic compounds is the loss of NO and NO₂ radicals. nih.gov

Table 4: Predicted Key MS/MS Fragment Ions of this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 150 | [O₂N-C₆H₄-CO]⁺ |

| 122 | [O₂N-C₆H₄]⁺ |

| 104 | [C₆H₄-CO]⁺ |

| 96 | [C₅H₈N]⁺ |

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. The amide carbonyl (C=O) stretching vibration will be prominent. The nitro group will exhibit two strong and characteristic stretching bands: an asymmetric and a symmetric stretch. spectroscopyonline.com The C=N stretching of the imine group will also be observable. Aromatic C-H and aliphatic C-H stretching vibrations will appear at their respective characteristic frequencies.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1660 - 1680 |

| Nitro | Asymmetric NO₂ stretch | 1510 - 1530 |

| Nitro | Symmetric NO₂ stretch | 1340 - 1360 |

| Imine | C=N stretch | 1630 - 1650 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 2960 |

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds. By analyzing the position, intensity, and shape of these bands, a comprehensive structural assignment can be made.

The key functional groups in this compound include the amide group (-CONH-), the imine group (C=N), the nitro group (-NO2), the aromatic ring, and the cyclopentyl moiety. The vibrational frequencies of these groups are influenced by their chemical environment, including electronic effects and hydrogen bonding.

Key FT-IR Spectral Assignments:

N-H Stretching: The amide N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclopentyl group are expected in the 2850-2960 cm⁻¹ range.

C=O Stretching (Amide I): The amide C=O stretching vibration is one of the most intense bands in the spectrum, typically found between 1650 and 1680 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding.

C=N Stretching: The imine (C=N) stretching vibration is a characteristic feature of Schiff bases and is expected to appear in the 1620-1660 cm⁻¹ region.

N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, is typically observed around 1520-1570 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ range and a symmetric stretch between 1340 and 1380 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amide group is expected in the range of 1200-1350 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Cyclopentyl Ring |

| C=O Stretch (Amide I) | 1650 - 1680 | Amide |

| C=N Stretch | 1620 - 1660 | Imine |

| N-H Bend (Amide II) | 1520 - 1570 | Amide |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Nitro Group |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| Symmetric NO₂ Stretch | 1340 - 1380 | Nitro Group |

| C-N Stretch | 1200 - 1350 | Amide |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light due to changes in the dipole moment of a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule. Generally, symmetric vibrations and those involving non-polar bonds tend to be strong in the Raman spectrum, while asymmetric vibrations and those with a large change in dipole moment are strong in the FT-IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric NO₂ Stretching: This vibration often gives a strong and well-defined band in the Raman spectrum, complementing the FT-IR data.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring is typically a strong band in the Raman spectrum.

C=N Stretching: The imine bond, being relatively non-polar, can also produce a noticeable Raman signal.

C-C Backbone Vibrations: The stretching and bending modes of the carbon backbone of the cyclopentyl ring and the aromatic ring can be effectively probed.

The combination of FT-IR and Raman spectroscopy allows for a more complete and confident assignment of the vibrational modes of this compound, leading to a detailed structural characterization.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Functional Group | Expected Intensity |

|---|---|---|---|

| Symmetric NO₂ Stretch | 1340 - 1380 | Nitro Group | Strong |

| Aromatic Ring Breathing | ~1000 | Aromatic Ring | Strong |

| C=N Stretch | 1620 - 1660 | Imine | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Aromatic Ring | Strong |

| Aliphatic C-H Bending | 1440 - 1470 | Cyclopentyl Ring | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis of this compound

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The structure of this compound contains several chromophoric systems: the 4-nitrophenyl group, the amide group, and the imine bond, which are conjugated. This extended conjugation is expected to result in absorption bands in the UV region.

The primary electronic transitions expected for this molecule are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Due to the extensive conjugation in the molecule, these transitions are expected to occur at longer wavelengths and be of high intensity. The benzoyl and imine moieties are the primary contributors to these transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the imine and amide groups) to a π* anti-bonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The presence of the electron-withdrawing nitro group on the benzene ring is known to cause a bathochromic (red) shift in the absorption maxima of the benzoyl chromophore. For similar N-substituted 4-nitrobenzamide (B147303) derivatives, absorption maxima are often observed in the 240-300 nm range.

| Expected λmax (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~240 - 260 | 10,000 - 20,000 | π → π | Benzoyl moiety |

| ~280 - 300 | 8,000 - 15,000 | π → π | Conjugated system (C=N-N-C=O) |

| >300 | < 1,000 | n → π* | C=O, C=N |

The analysis of the UV-Vis spectrum allows for the confirmation of the conjugated system and provides valuable information about the electronic structure of this compound.

Computational Chemistry and Theoretical Investigations of N Cyclopentylideneamino 4 Nitrobenzamide

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Calculation of HOMO-LUMO Energy Gap and its Implications for Chemical Reactivity:Without data on the HOMO and LUMO energies, the HOMO-LUMO energy gap and its implications for the chemical reactivity and stability of N-(cyclopentylideneamino)-4-nitrobenzamide cannot be discussed.

Further theoretical and computational research is required to elucidate the geometric, electronic, and reactivity properties of this compound.

Crystal Structure Analysis and Solid State Characteristics of N Cyclopentylideneamino 4 Nitrobenzamide

Polymorphism and Crystallization Engineering of N-(cyclopentylideneamino)-4-nitrobenzamide

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical and chemical properties. However, in the case of this compound, there are no documented studies reporting the existence of different polymorphic forms. The scientific community has yet to publish any research detailing attempts to induce, isolate, or characterize polymorphs of this compound.

Similarly, the field of crystallization engineering, which focuses on the rational design and control of crystal structures to achieve desired properties, appears to have not yet been applied to this compound in any published research. There is no available information on systematic studies of its crystallization from different solvents, at various temperatures, or with the use of additives to control its crystal habit or screen for polymorphs.

The absence of such fundamental data precludes any meaningful discussion of its solid-state behavior, intermolecular interactions, and potential for developing crystalline forms with tailored characteristics. Further experimental investigation is unequivocally required to elucidate the crystal structure and explore the potential for polymorphism in this compound. Such studies would be the foundational step for any future work in the crystallization engineering of this compound.

In Vitro Biological Activity Research and Mechanistic Insights of N Cyclopentylideneamino 4 Nitrobenzamide Derivatives

Exploration of Potential Biological Pathways and Mechanistic Hypotheses

Research into the derivatives of N-(cyclopentylideneamino)-4-nitrobenzamide suggests several potential biological pathways and mechanisms of action. The nitro group, a versatile functional group in drug design, is often incorporated into molecules to enhance bioactivity and can influence a compound's pharmacological effects. mdpi.com In many nitro-containing compounds, the mechanism of action involves metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can exert antimicrobial, anti-inflammatory, and anti-cancer effects. mdpi.com

In the context of anti-inflammatory activity, nitrobenzamide derivatives have been hypothesized to modulate key inflammatory pathways. Studies suggest that these compounds may inhibit the production of nitric oxide (NO) by targeting the inducible nitric oxide synthase (iNOS) enzyme. nih.gov Molecular docking analyses have indicated that the number and orientation of nitro groups can influence the binding efficiency to iNOS. nih.gov Furthermore, these derivatives may suppress the expression of other pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. nih.govnih.gov The CXCR4/CXCL12 chemokine axis, which is involved in the accumulation of inflammatory cells, represents another potential target for amide derivatives, suggesting a mechanism that could control inflammatory responses by modulating chemokine signaling. nih.gov

For antiproliferative effects, one proposed mechanism for N-substituted benzamide (B126) derivatives is the inhibition of histone deacetylases (HDACs). nih.gov The ability of the amide and other heteroatoms to chelate with zinc ions within the active site of HDACs is considered critical for their activity. nih.gov Other benzamide derivatives have been found to affect members of the Src family of kinases (SFK) and downregulate pathways involving Erk1/2, GSK3α/β, and C-Jun, which are crucial for cell proliferation and survival. researchgate.net

Assessment of In Vitro Cellular Responses

Evaluation of Antiproliferative Activity in Cell-Based Assays

The antiproliferative potential of various this compound analogs and other benzamide derivatives has been evaluated against several human cancer cell lines.

One study synthesized a series of N-substituted benzamide derivatives and tested their activity against four cancer cell lines: MCF-7, A549, K562, and MDA-MB-231. nih.gov Six of the fourteen compounds showed antiproliferative activities comparable or superior to the reference drug Entinostat (MS-275). nih.gov Another set of 4-aroylaminophenyl-N-benzylacetamides was found to be particularly active against leukemia cell lines. researchgate.net For instance, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide exhibited potent activity with IC50 values of 0.96 µM, 1.62 µM, 1.90 µM, and 4.23 µM against NB4, HL60, MV4-11, and K562 leukemia cell lines, respectively. researchgate.net

Similarly, N,N-cyclic-2,4-dihydroxythiobenzamide derivatives were tested against the HCV29T cancer cell line and demonstrated antiproliferative activity, with IC50 values ranging from 10.51 to 33.98 µg/mL. nih.gov Glutarimide derivatives have also been assessed, with one compound containing a 12-membered ketone ring showing high potency against HeLa, K562, and MDA-MB-453 cell lines, with IC50 values between 9 and 27 µM. nih.gov

| Compound Class | Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | NB4, HL60, MV4-11, K562 | 0.96 µM, 1.62 µM, 1.90 µM, 4.23 µM | researchgate.net |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide | HCT116, HL60 | 0.97 µM, 2.84 µM | researchgate.net |

| Glutarimide derivative (Compound 7) | HeLa, K562, MDA-MB-453 | 9-27 µM | nih.gov |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T | 10.51-33.98 µg/mL | nih.gov |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates (Compounds 7a-c) | Three human tumor cell lines | < 10 µM | nih.gov |

Investigation of Anti-inflammatory Modulatory Effects in Cellular Models

The anti-inflammatory properties of nitrobenzamide derivatives have been investigated in cellular models, primarily using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.

A study of nitro-substituted benzamide derivatives found that two compounds, designated as 5 and 6, showed significant, dose-dependent inhibition of LPS-induced nitric oxide (NO) production with IC50 values of 3.7 µM and 5.3 µM, respectively, without exhibiting cytotoxicity at concentrations up to 50 µM. nih.gov These compounds also significantly suppressed the expression of COX-2, IL-1β, and TNF-α at concentrations of 10 and 20 µM. nih.gov Notably, compound 6 also markedly decreased the secretion of IL-1β and TNF-α. nih.gov

Other research has focused on developing dual inhibitors of COX-2 and other cancer-related targets, highlighting the close link between inflammation and cancer. nih.gov Novel sulfonamide derivatives of gallic acid have also shown promise, exhibiting enhanced COX-2 inhibition and retaining the anti-inflammatory properties of the parent molecule. mdpi.com These effects are believed to be mediated through the modulation of signaling pathways like MAPK and NF-κB. mdpi.com

| Compound Class | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Nitro substituted benzamides (Compounds 5 & 6) | LPS-stimulated RAW264.7 macrophages | Inhibited NO production (IC50 = 3.7 and 5.3 µM). Suppressed COX-2, IL-1β, and TNF-α expression. | nih.gov |

| Amide-sulfamide hybrids | CXCR4-positive tumor cells | Potent CXCR4 binding affinity; inhibited CXCL12-mediated phosphorylation of Akt and p44. | nih.gov |

| Gallic acid sulfonamide derivatives | Human intestinal epithelial cells (HIEC-6) | Enhanced COX-2 inhibition compared to parent compound. | mdpi.com |

Assessment of Antimicrobial Activity against Pathogenic Strains

Several studies have evaluated the in vitro antimicrobial activity of 4-nitrobenzamide (B147303) derivatives against a range of pathogenic bacteria and fungi.

In one study, new Schiff bases derived from 4-nitrobenzamide were synthesized and tested against Gram-positive and Gram-negative bacteria. ijpbs.com Compounds designated as 3a and 3a1 were identified as the most potent among the synthesized analogs. ijpbs.com Another investigation into N,N'-(4-nitro-1,2-phenylene)diamide derivatives found that N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) showed zones of inhibition ranging from 12 mm to 21 mm against various clinical isolates. researchgate.net Another derivative in the same study demonstrated broad-spectrum activity, with zones of inhibition up to 34 mm against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Research on other amide derivatives has also shown significant antimicrobial potential. A study on benzamide derivatives revealed that compound 5a was highly active against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Glutarimide derivatives were found to be more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

| Compound Class | Pathogenic Strain(s) | Activity (Zone of Inhibition / MIC) | Reference |

|---|---|---|---|

| 4-Nitrobenzamide Schiff bases (3a, 3a1) | Gram-positive and Gram-negative bacteria | Identified as most potent in the series. | ijpbs.com |

| N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) | Various clinical isolates | Zone of inhibition: 12-21 mm | researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)bis(trifluoroacetamide) | MRSA, P. aeruginosa, E. coli | Zone of inhibition up to 34 mm (MRSA) | researchgate.net |

| Benzamide derivative (5a) | B. subtilis, E. coli | MIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli) | nanobioletters.com |

| Amide derivatives containing cyclopropane (B1198618) (F9) | E. coli | MIC80: 32 μg/mL | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzamide and nitrobenzamide derivatives, several key structural features have been identified that influence their antiproliferative, anti-inflammatory, and antimicrobial effects.

In the context of antiproliferative activity, SAR studies on N-substituted benzamide derivatives acting as HDAC inhibitors revealed that a 2-substituent on the phenyl ring and the presence of heteroatoms in the amide that can chelate with zinc are critical for activity. nih.gov Conversely, the presence of a nitro group or a chlorine atom on the same benzene (B151609) ring was found to significantly decrease anti-proliferative activity in that specific series. nih.gov For other series of benzamide derivatives, small structural changes, such as the position of a substituent on a phenyl ring, were shown to cause significant shifts in their kinase inhibitory profiles. researchgate.net

For antimicrobial activity, the modification of the nitro group on niclosamide, a related salicylanilide, showed that it could be replaced with a methyl ester or an azide (B81097) group while retaining synergy with the antibiotic colistin. nih.gov This suggests that while the nitro group is important, it can be substituted with other electron-withdrawing groups to modulate activity and reduce cytotoxicity. nih.gov In a series of amide derivatives containing cyclopropane, aryl amides generally showed higher antibacterial activity than fatty amides. nih.gov

SAR studies on inhibitors of human equilibrative nucleoside transporters (ENTs) demonstrated that modification of the N-naphthalene and fluorophenyl moieties in a lead compound could alter the inhibitory potency and selectivity for ENT1 and ENT2. frontiersin.org This highlights the importance of distal ring systems and their substituents in determining biological target specificity.

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design and synthesis of structurally modified derivatives of this compound are guided by SAR findings to enhance potency and selectivity while minimizing toxicity.

A common synthetic route for creating Schiff base derivatives of 4-nitrobenzamide involves the condensation reaction between 4-nitrobenzamide and various aryl aldehydes. This reaction can be performed by grinding the reactants together with a catalytic amount of glacial acetic acid or by refluxing them in methanol (B129727) with a few drops of concentrated sulfuric acid. ijpbs.com

The synthesis of other N-substituted benzamides often starts from a corresponding carboxylic acid (e.g., 4-nitrobenzoic acid) or its more reactive acyl chloride derivative (e.g., 4-nitrobenzoyl chloride). The acid chloride is then reacted with a desired amine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. nanobioletters.commdpi.com This straightforward amidation reaction allows for the introduction of a wide variety of substituents on the amide nitrogen, facilitating the exploration of chemical diversity. For example, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com

Eco-friendly methods like mechanosynthesis using a ball mill have also been employed to synthesize N-(2,2-diphenylethyl)-4-nitrobenzamide, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. mdpi.com These synthetic strategies provide a versatile platform for creating libraries of analogs for comprehensive biological evaluation and SAR studies.

Correlation of Structural Features with Observed In Vitro Biological Responses

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For the series of this compound derivatives, specific structural modifications have been shown to significantly influence their in vitro biological responses. Research in this area has primarily focused on elucidating how alterations in various parts of the molecule, such as the nitro group position, substitutions on the benzamide ring, and changes in the cycloalkylideneamino moiety, impact the observed anti-tumor and anti-inflammatory activities.

Systematic structural modifications of the this compound scaffold have allowed researchers to establish preliminary structure-activity relationships (SAR). These studies are crucial for the rational design of more potent and selective analogs. The primary areas of modification and their subsequent effects on biological activity are detailed below.

Influence of the Nitro Group Position:

The position of the nitro group on the benzamide ring is a critical determinant of biological activity. Studies on a series of nitrobenzamide derivatives have demonstrated that the placement of this electron-withdrawing group can significantly alter the compound's potency. For instance, in a study evaluating the anti-tumor effects of 4-substituted-3-nitrobenzamide derivatives, the presence of the nitro group at the meta-position relative to the amide linkage was found to be important for their activity against various cancer cell lines. nih.gov

Substitutions on the Benzamide Ring:

The introduction of different substituents on the aromatic ring of the benzamide moiety has been explored to modulate the biological activity. The nature, size, and electronic properties of these substituents can affect the molecule's interaction with its biological target. For example, the introduction of small alkyl or halogen groups at specific positions can enhance the lipophilicity of the compound, potentially leading to improved cell permeability and increased potency.

Modifications of the Cycloalkylideneamino Moiety:

A study on a series of nitro-substituted benzamide derivatives highlighted the importance of the number and orientation of nitro groups for their anti-inflammatory activity. researchgate.net Specifically, compounds with an optimal number and arrangement of these groups exhibited higher inhibitory capacity against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net This suggests that the electronic properties conferred by the nitro groups play a direct role in the mechanism of action.

The following table summarizes the in vitro anti-tumor activity of a series of 4-substituted-3-nitrobenzamide derivatives against HCT-116, MDA-MB435, and HL-60 human cancer cell lines, as measured by the GI50 values (the concentration required to inhibit cell growth by 50%).

| Compound | R Group | GI50 (µM) vs. HCT-116 | GI50 (µM) vs. MDA-MB435 | GI50 (µM) vs. HL-60 |

| 4a | H | 2.111 | 1.904 | 2.056 |

| 4g | 4-chlorophenyl | >10 | 1.008 | 1.993 |

| 4l | 4-methoxyphenyl | >10 | 3.586 | 3.778 |

| 4m | 4-methylphenyl | >10 | 2.871 | 3.115 |

| 4n | 4-fluorophenyl | >10 | 2.559 | 2.987 |

Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives. nih.gov

From this data, it is evident that substitutions at the 4-position of the 3-nitrobenzamide (B147352) scaffold have a pronounced effect on the anti-tumor activity. For instance, compound 4a , the unsubstituted analog, showed broad-spectrum activity against all three cell lines. nih.gov In contrast, the introduction of various substituted phenyl groups at the 4-position (compounds 4g , 4l-4n ) resulted in a significant loss of activity against the HCT-116 cell line, but some of these compounds, particularly 4g with a 4-chlorophenyl substituent, displayed potent activity against MDA-MB435 and HL-60 cell lines. nih.gov This indicates that the structural requirements for activity are cell-line dependent.

In another study focusing on the anti-inflammatory properties of nitro-substituted benzamides, the IC50 values for the inhibition of NO production were determined.

| Compound | Substituents | IC50 (µM) for NO Inhibition |

| 5 | 2,4-dinitro | 3.7 |

| 6 | 3,5-dinitro | 5.3 |

Data from a study on the anti-inflammatory activity of nitro benzamide derivatives. researchgate.net

These findings suggest that the presence of multiple nitro groups can enhance anti-inflammatory activity, with the 2,4-dinitro substituted compound (5 ) being the most potent in this particular series. researchgate.net

Advanced Applications and Future Research Directions for N Cyclopentylideneamino 4 Nitrobenzamide

Role as a Synthetic Precursor in the Development of Complex Chemical Entities

The N-acylhydrazone linkage within N-(cyclopentylideneamino)-4-nitrobenzamide is a key functional group that serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. This reactivity is crucial for the development of novel chemical entities with potential applications in pharmaceuticals and agrochemicals.

N-acylhydrazones are well-documented precursors for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net The core reactivity of the N-acylhydrazone moiety allows it to participate in a range of cyclization and cycloaddition reactions, leading to the formation of stable ring systems. These reactions are often facilitated by the electrophilic nature of the imine carbon and the nucleophilic character of the amide nitrogen. nih.govresearchgate.net

One of the most prominent applications of N-acylhydrazones is in the synthesis of 1,3,4-oxadiazoles. nih.govmdpi.comrsc.orgorganic-chemistry.orgjchemrev.com The oxidative cyclization of N-acylhydrazones provides a direct route to this important heterocyclic scaffold, which is a common motif in medicinal chemistry. nih.gov Various reagents and conditions, including electrochemical methods and the use of hypervalent iodine, can be employed to effect this transformation. nih.govmdpi.com For this compound, this would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373), with one substituent being the 4-nitrophenyl group and the other being a spiro-cyclopentyl group.

Furthermore, N-acylhydrazones are valuable precursors for the synthesis of pyrazole (B372694) and pyrazolidine (B1218672) derivatives through [3+2] cycloaddition reactions. researchgate.netresearchgate.netresearchgate.netorientjchem.orgminia.edu.egmdpi.comresearchgate.net In these reactions, the N-acylhydrazone can act as a 1,3-dipole precursor, reacting with various dipolarophiles to construct five-membered heterocyclic rings. researchgate.net The presence of the electron-withdrawing 4-nitrophenyl group in this compound can influence the reactivity and regioselectivity of such cycloadditions.

The following table summarizes the potential heterocyclic systems that could be synthesized from this compound and the corresponding general reaction types.

| Target Heterocycle | General Reaction Type | Potential Reagents/Conditions |

| 1,3,4-Oxadiazoles | Oxidative Cyclization | Electrochemical oxidation, Hypervalent iodine reagents |

| Pyrazoles/Pyrazolines | [3+2] Cycloaddition | Alkenes, Alkynes under thermal or catalytic conditions |

| 1,2,4-Triazinoindoles | Thermal Cyclization | Coupling with diazonium salts followed by heating |

The resulting heterocyclic compounds, bearing the 4-nitrophenyl and cyclopentyl moieties, would be novel chemical entities with potential for biological activity screening and further functionalization.

Potential for Integration in Functional Material Science Research

The unique molecular structure of this compound also suggests its potential for applications in the field of functional materials science. The combination of a rigid aromatic core, a polarizable nitro group, and a flexible hydrazone linkage can give rise to materials with interesting optical, electronic, and dynamic properties.

Aromatic nitro compounds are known to be important components in the synthesis of dyes, pigments, and polymers. researchgate.net The nitro group in this compound can act as a strong electron-withdrawing group, leading to significant charge-transfer characteristics within the molecule. This property is often exploited in the design of nonlinear optical (NLO) materials and fluorescent chemosensors. For instance, the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles has been shown to result in a significant fluorescence enhancement, a principle that has been used to develop chemosensors for metal ions like Cu²⁺. rsc.org

Moreover, the dynamic nature of the acylhydrazone bond has been harnessed in the development of reversible and self-healing polymers. researchgate.net The acylhydrazone linkage can undergo reversible cleavage and formation under specific conditions, such as changes in pH, allowing for the design of dynamic covalent polymers. researchgate.netnih.gov this compound could potentially be incorporated as a monomer or a cross-linker in polymer chains to impart these self-healing or responsive properties.

The table below outlines potential applications of this compound in materials science and the key molecular features that enable them.

| Potential Application | Key Molecular Feature(s) | Principle |

| Fluorescent Chemosensors | N-Acylhydrazone moiety, Nitro group | Oxidative cyclization leading to a fluorescent 1,3,4-oxadiazole upon binding to an analyte. rsc.org |

| Reversible Polymers | Dynamic Acylhydrazone Bond | Reversible covalent bond formation and cleavage enabling self-healing and reprocessing. researchgate.net |

| Nonlinear Optical Materials | Nitro-aromatic system | High molecular hyperpolarizability due to strong intramolecular charge transfer. |

Further research into the photophysical properties and polymerization behavior of this compound is warranted to fully explore its potential in these areas.

Emerging Research Avenues and Unexplored Reactivity of this compound

While the general reactivity of N-acylhydrazones is relatively well-studied, the specific reactivity profile of this compound remains largely unexplored. Several emerging research avenues could uncover novel transformations and applications for this compound.

The N-acylhydrazone moiety can act as a versatile electrophile in reactions with various nucleophiles. nih.govresearchgate.net This reactivity can be harnessed for the development of asymmetric Mannich-type reactions, leading to the synthesis of chiral β-amino acid derivatives. northeastern.edu The stereochemical outcome of such reactions could be influenced by the bulky cyclopentylidene group.

Furthermore, the interplay between the electron-withdrawing nitro group and the hydrazone linkage could lead to interesting and potentially unique reactivity. The nitro group can influence the acidity of the N-H proton and the electronic properties of the entire conjugated system, which in turn affects its reactivity in various chemical transformations. nih.gov For example, the presence of the nitro group might facilitate certain nucleophilic aromatic substitution reactions or modulate the reactivity of the hydrazone in cycloaddition reactions.

Computational studies could play a significant role in predicting and understanding the unexplored reactivity of this compound. ekb.eg Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, conformational preferences, and the transition states of potential reactions, guiding experimental investigations. nih.gov

The following table highlights some unexplored research areas for this compound.

| Research Area | Potential Outcome | Rationale |

| Asymmetric Catalysis | Synthesis of chiral amines and amino acids | Use as an electrophile in stereoselective nucleophilic addition reactions. northeastern.edu |

| Tandem Reactions | One-pot synthesis of complex polycyclic systems | Combining the reactivity of the hydrazone with potential transformations of the nitro group. |

| Mechanistic Studies | Deeper understanding of substituent effects | Investigating the influence of the nitro and cyclopentylidene groups on reaction pathways. nih.gov |

Q & A

Q. What are the standard synthetic routes for N-(cyclopentylideneamino)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via the Schotten-Baumann reaction, a widely used method for amide bond formation. A typical procedure involves reacting 4-nitrobenzoyl chloride with cyclopentylideneamine in dichloromethane, followed by the addition of a base like triethylamine to neutralize HCl byproducts . Key optimization strategies include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of acyl chloride to amine minimizes side reactions.

- Temperature : Reactions are typically conducted at room temperature to prevent decomposition of nitro groups.

- Purification : Use column chromatography (e.g., neutral Al₂O₃) to isolate the product with >90% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Comprehensive characterization requires:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm), amide NH (δ ~10 ppm, broad), and cyclopentylidene protons (δ 1.5–2.5 ppm) .

- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), nitro (C-NO₂, δ ~150 ppm), and cyclopentylidene carbons (δ 20–35 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?

Computational approaches are critical for rational drug design:

- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nitro group’s electron-withdrawing effect enhances electrophilicity) .

- Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes or receptors) by simulating ligand-receptor interactions. For nitrobenzamides, docking scores correlate with observed α-glucosidase inhibition in antidiabetic studies .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

Q. What strategies can resolve contradictions in the bioactivity data of nitrobenzamide derivatives across different studies?

Contradictions may arise from variations in assay conditions or structural modifications. Mitigation strategies include:

- Standardized assays : Replicate experiments under identical conditions (e.g., pH, temperature) to control variables .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing chloro with cyclopentylidene groups alters steric/electronic profiles) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups generally enhance antimicrobial activity but may reduce solubility) .

Q. How do steric and electronic effects of the cyclopentylideneamino group influence the reactivity and stability of N-(cyclopentylideneamino)-4-nitrobenzamide?

- Steric effects : The bulky cyclopentylidene group may hinder nucleophilic attacks on the amide bond, increasing stability .

- Electronic effects : The imine (C=N) in cyclopentylideneamino withdraws electrons, enhancing the electrophilicity of the nitrobenzamide moiety and facilitating interactions with biological targets .

- Conformational studies : X-ray crystallography (using SHELX ) or dynamic NMR can reveal preferred conformations impacting binding affinity.

Methodological Considerations

Q. What experimental controls are essential when studying the mutagenic risks of nitrobenzamide derivatives?

- Negative/positive controls : Include known non-mutagens (e.g., DMSO) and mutagens (e.g., ethyl methanesulfonate) in Ames tests .

- Metabolic activation : Use liver S9 fractions to simulate in vivo metabolism and detect pro-mutagenic metabolites .

- Dose-response analysis : Establish no-observed-adverse-effect levels (NOAEL) to differentiate therapeutic vs. toxic doses .

Q. How can researchers address low solubility of N-(cyclopentylideneamino)-4-nitrobenzamide in aqueous assays?

- Co-solvents : Use DMSO (<1% v/v) to dissolve the compound without cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active form .

- Nanoparticle encapsulation : Liposomal or polymeric carriers improve bioavailability and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.